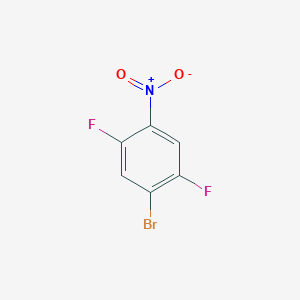

![molecular formula C9H10ClN3O B065128 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-95-9](/img/structure/B65128.png)

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrrolo[3,2-d]pyrimidine derivatives has been demonstrated, typically starting from substituted uracils or through the treatment with specific reagents such as m-chloroperoxybenzoic acid under controlled conditions to yield the pyrrolopyrimidine core structure with high yields (Majumdar, Das, & Jana, 1998). Although direct synthesis details of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine are not provided, similar methodologies may apply, involving initial formation of the pyrrolopyrimidine core followed by substitution reactions to introduce the chloro and methoxyethyl groups.

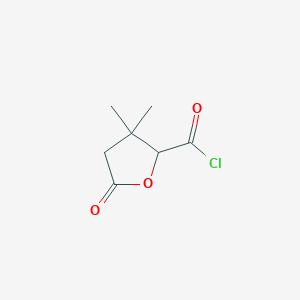

Molecular Structure Analysis

Pyrrolopyrimidines, including those with chloro and methoxy substituents, typically exhibit planarity in the pyrimidine rings, although substituent atoms may show significant displacements. The electronic structure is often polarized, influencing the compound's reactivity and interactions. Hydrogen bonding can significantly impact the crystal structure, leading to the formation of sheets or other supramolecular assemblies (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Scientific Research Applications

Chemical Synthesis and Catalysis

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is a derivative of pyrimidine, a core structure pivotal in the synthesis of various pharmacologically active compounds. The pyrimidine scaffold is renowned for its broad synthetic applications in medicinal and pharmaceutical industries, largely due to its bioavailability and versatility in forming bioactive molecules. Recent research emphasizes the role of pyrimidine derivatives in the development of novel synthetic pathways, employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts to synthesize structurally complex pyrimidine scaffolds. These advancements underscore the compound's significance in enhancing synthetic efficiency and broadening the scope of medicinal chemistry research (Parmar, Vala, & Patel, 2023).

Optical Sensing and Biological Applications

Pyrimidine derivatives, including 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, find extensive applications in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are utilized as exquisite sensing materials, contributing significantly to biological and medicinal applications. The versatility of pyrimidine derivatives in sensing applications is highlighted by their capacity to function as recognition units in the synthesis of optical sensors, demonstrating the chemical's utility beyond traditional pharmacological contexts (Jindal & Kaur, 2021).

Anticancer Research

Pyrimidine-based compounds are foundational in DNA and RNA structures, leading to their exploration as anticancer agents. The structural versatility of pyrimidine allows for its incorporation into various therapeutic scaffolds, exhibiting diverse pharmacological activities. Research patents and literature indicate a significant focus on pyrimidine derivatives, including 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, for their anticancer potential. These studies have demonstrated the ability of pyrimidine scaffolds to target different enzymes, receptors, and pathways, underscoring their potential in anticancer drug development (Kaur et al., 2014).

Enaminone Chemistry for Heterocyclic Synthesis

Enaminones, closely related to pyrimidine derivatives, serve as crucial intermediates for synthesizing various heterocyclic compounds, showcasing the importance of pyrimidine scaffolds in medicinal chemistry. The versatility of enaminones, derived from pyrimidine chemistry, in building heterocyclic structures such as pyridines, pyrimidines, and pyrroles emphasizes the role of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine in advancing synthetic methodologies for developing new pharmacologically active compounds. This aspect highlights the compound's significance in facilitating the synthesis of biologically relevant molecules with potential therapeutic applications (Negri, Kascheres, & Kascheres, 2004).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

While specific future directions for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. Pyrimidines have shown a range of pharmacological effects and are often used as intermediates in the synthesis of more complex molecules . This suggests that there may be potential for further exploration and development of pyrimidines, including 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, in the future.

Mechanism of Action

Target of Action

It’s worth noting that pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been found to inhibit a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Related pyrido[2,3-d]pyrimidines have been shown to interact with their targets, leading to inhibition of the above-mentioned enzymes and receptors . This interaction can result in changes in cellular signaling pathways, potentially leading to antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Biochemical Pathways

Related pyrido[2,3-d]pyrimidines have been found to affect various signaling pathways associated with their targets, such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others . The downstream effects of these pathway alterations can include changes in cell proliferation, apoptosis, and other cellular processes .

Result of Action

Related pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

properties

IUPAC Name |

4-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(10)11-6-12-9(7)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTHDOGSBSFBIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572426 |

Source

|

| Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186519-95-9 |

Source

|

| Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)